5-Bromo-imidazo[1,2-a]pyridine HCl
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Overview
Description
5-Bromo-imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of a bromine atom at the 5-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for further functionalization.
Mechanism of Action
Target of Action
5-Bromo-imidazo[1,2-a]pyridine HCl is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized as potential antituberculosis agents . These compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit their antituberculosis activity by interacting with specific targets in the tuberculosis bacteria .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to affect various biochemical pathways in tuberculosis bacteria, leading to their antituberculosis activity .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine derivatives, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to cause significant reduction in bacterial load in tuberculosis-infected mice .
Biochemical Analysis
Cellular Effects
Preliminary bio-evaluation screening has identified certain imidazo[1,2-a]pyridine derivatives as potent anticancer agents for specific cell types . These compounds exert their effects through a series of cellular, biochemical, and molecular docking experiments . It is plausible that 5-Bromo-imidazo[1,2-a]pyridine HCl may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can be involved in radical reactions for their direct functionalization . This suggests that this compound may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that imidazo[1,2-a]pyridines can be synthesized from easily available chemicals , suggesting that the stability and degradation of this compound may be influenced by the conditions of the laboratory setting.
Dosage Effects in Animal Models
It is known that certain imidazo[1,2-a]pyridine derivatives have shown antiproliferative effects in in vitro studies
Metabolic Pathways
It is known that imidazo[1,2-a]pyridines can be directly functionalized through various strategies , suggesting that this compound may interact with various enzymes or cofactors in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-imidazo[1,2-a]pyridine hydrochloride typically involves the condensation of 2-aminopyridine with a brominated ketone, followed by cyclization and subsequent hydrochloride salt formation. One common method involves the reaction of 2-aminopyridine with 1,3-dibromoacetone under basic conditions, leading to the formation of the imidazo[1,2-a]pyridine core. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 5-Bromo-imidazo[1,2-a]pyridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The final product is purified through crystallization or chromatography techniques to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, enhancing its structural diversity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-amino-imidazo[1,2-a]pyridine, 5-thio-imidazo[1,2-a]pyridine, and 5-alkoxy-imidazo[1,2-a]pyridine can be formed.
Oxidation and Reduction Products: N-oxides and dihydro derivatives of imidazo[1,2-a]pyridine are common products.
Scientific Research Applications
5-Bromo-imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine substitution.
5-Chloro-imidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of bromine.
5-Methyl-imidazo[1,2-a]pyridine: Contains a methyl group at the 5-position instead of bromine.
Uniqueness
5-Bromo-imidazo[1,2-a]pyridine hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in medicinal chemistry for developing new therapeutic agents .
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGSOUOCOJZCFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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